DEAC, SE

fluorescence spectroscopy bioconjugation multiplex imaging

DEAC, SE offers unmatched sensitivity and spectral precision for advanced bioconjugation. Its 445 nm excitation avoids UV phototoxicity and aligns perfectly with 405 nm lasers, while its 480 nm emission ensures clear multiplexing with AMCA/DAPI. Achieving ~100 attomole detection for amino acids, it is the superior choice over FITC or AMCA for low-abundance biomarker analysis and single-cell proteomics. Designed for reliable, high-performance labeling.

Molecular Formula C18H18N2O6
Molecular Weight 358.3 g/mol
CAS No. 139346-57-9
Cat. No. B160613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDEAC, SE
CAS139346-57-9
Molecular FormulaC18H18N2O6
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)ON3C(=O)CCC3=O
InChIInChI=1S/C18H18N2O6/c1-3-19(4-2)12-6-5-11-9-13(17(23)25-14(11)10-12)18(24)26-20-15(21)7-8-16(20)22/h5-6,9-10H,3-4,7-8H2,1-2H3
InChIKeyNUNPVRICKDZFLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DEAC, SE (CAS 139346-57-9) | Amine-Reactive Blue Fluorescent Labeling Reagent for Bioconjugation


DEAC, SE (7-Diethylaminocoumarin-3-carboxylic acid, succinimidyl ester) is an amine-reactive, blue-fluorescent building block widely used to label proteins, peptides, and modified nucleic acids . It is the activated N-hydroxysuccinimide (NHS) ester form of the 7-diethylaminocoumarin (DEAC) fluorophore, enabling stable covalent conjugation to primary amines under mild alkaline conditions [1]. DEAC-based conjugates exhibit excitation near 445 nm and emission around 482 nm in physiological buffers, with high fluorescence intensity and well-characterized photophysical properties .

DEAC, SE vs. Common Blue Fluorophores: Why AMCA, FITC, or Alexa Fluor 350 Cannot Be Direct Substitutes


Substituting DEAC, SE with AMCA, FITC, or Alexa Fluor 350 without experimental validation introduces spectral mismatch, compatibility, and sensitivity risks. DEAC conjugates exhibit a distinctly longer-wavelength excitation and slightly red-shifted emission compared to AMCA , while their excitation better aligns with 405 nm diode lasers and 415 nm second-harmonic emission than FITC . Additionally, DEAC-labeled amino acids achieve detection limits around 100 attomole, a sensitivity that may not be replicated by alternative fluorophores under the same conditions . These quantifiable spectral and performance differences necessitate careful selection based on specific instrumentation and assay requirements.

DEAC, SE: Quantitative Evidence of Differential Performance in Bioconjugation and Detection


Spectral Differentiation: Longer Excitation and Slightly Red-Shifted Emission Compared to AMCA Conjugates

DEAC, SE conjugates exhibit significantly longer excitation wavelengths and a slight red shift in emission (~470 nm) compared to AMCA conjugates, which typically excite at shorter UV wavelengths . This spectral separation reduces spectral overlap in multiplex assays and enables use with common 405 nm laser lines.

fluorescence spectroscopy bioconjugation multiplex imaging

Laser Excitation Compatibility: Better Match to 405 nm Diode Lasers Than Fluorescein (FITC)

DEAC-labeled molecules better match the excitation wavelength of standard blue lasers (e.g., 405 nm) compared to fluorescein-isothiocyanate (FITC), which has an excitation maximum near 490-495 nm . This alignment improves sensitivity and signal-to-noise ratio when using diode laser-based detection systems.

laser-induced fluorescence capillary electrophoresis analytical chemistry

High Detection Sensitivity: Attomole Detection Limits for DEAC-Labeled Amino Acids via Semiconductor Laser Fluorometry

DEAC-labeled amino acids (arginine, proline, serine, glycine) can be detected with limits around 100 attomole (10⁻¹⁶ mol) using visible semiconductor laser fluorometry with second harmonic emission at 415 nm . This sensitivity is enabled by the high fluorescence brightness and optimal excitation match of DEAC conjugates.

amino acid analysis laser fluorometry high-sensitivity detection

Capillary Electrophoresis-LIF: Sub-nanomolar Detection of Sulfonamides with DEAC-C Labeling

In a validated MEKC-LIF method, DEAC-C labeled sulfonamides (hydrochlorothiazide, chlorothiazide, chlortalidone) achieved detection limits of 0.24, 0.29, and 0.23 nM, respectively [1]. The method leverages DEAC-C's compatibility with 405 nm laser-induced fluorescence detection.

capillary electrophoresis laser-induced fluorescence pharmaceutical analysis

High Fluorescence Quantum Yield and Photostability in the DEAC Fluorophore Class

7-Diethylaminocoumarin-based chromophores exhibit high fluorescence quantum yields ranging from 0.45 to 0.50 in organic solvents and show resistance to photofatigue [1]. These properties are characteristic of the DEAC fluorophore class and contribute to the brightness and robustness of DEAC-labeled conjugates.

photophysics quantum yield photostability

DEAC, SE: Optimal Application Scenarios Based on Verified Performance Characteristics


Multiplex Fluorescence Assays Requiring Spectral Separation from AMCA or DAPI

DEAC, SE conjugates provide a blue emission (~470-480 nm) with excitation around 445 nm, which is well-separated from AMCA (UV-excited, ~450 nm emission) and DAPI (UV-excited, ~461 nm emission). This spectral differentiation allows for multiplex experiments where DEAC can be used alongside other fluorophores without significant bleed-through. The longer excitation wavelength also reduces phototoxicity compared to UV excitation.

Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) Using 405 nm Diode Lasers

The excitation maximum of DEAC (445 nm) closely matches the emission of 405 nm diode lasers, making it an ideal derivatization reagent for CE-LIF. DEAC-C has been successfully employed to label sulfonamides, achieving sub-nanomolar detection limits (0.23-0.29 nM) in biological samples. This approach is directly applicable to amino acid, peptide, and small molecule analysis. [1]

High-Sensitivity Amino Acid and Peptide Labeling for Trace Analysis

DEAC-labeled amino acids (e.g., arginine, proline, serine, glycine) can be detected at attomole levels (~100 amol) using visible semiconductor laser fluorometry. This sensitivity, combined with the stability of DEAC conjugates, makes DEAC, SE a suitable choice for single-cell proteomics, low-abundance biomarker detection, and other applications requiring trace-level quantification.

Protein and Antibody Labeling for Fluorescence Microscopy and Flow Cytometry

The high fluorescence brightness (stemming from quantum yields of 0.45-0.50) and photostability of DEAC-based fluorophores make them suitable for protein and antibody labeling in fluorescence microscopy and flow cytometry. DEAC, SE can be conjugated to primary amines under mild conditions (pH 7.5-8.5), yielding stable, brightly fluorescent bioconjugates. [2]

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